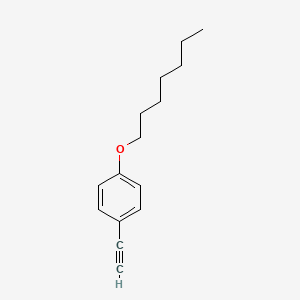

1-Eth-1-ynyl-4-(heptyloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethynyl-4-heptoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-3-5-6-7-8-13-16-15-11-9-14(4-2)10-12-15/h2,9-12H,3,5-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAKDXDJKLBWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379392 | |

| Record name | 1-Ethynyl-4-(heptyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-18-6 | |

| Record name | 1-Ethynyl-4-(heptyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-4-(heptyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Eth-1-ynyl-4-(heptyloxy)benzene chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Eth-1-ynyl-4-(heptyloxy)benzene

Introduction

This compound is a disubstituted aromatic compound featuring a terminal alkyne (ethynyl group) and a long-chain alkoxy substituent (heptyloxy group). This unique trifunctional architecture—comprising a rigid aromatic core, a reactive acetylenic terminus, and a flexible, lipophilic alkyl chain—renders it a molecule of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The ethynyl group serves as a versatile chemical handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), a cornerstone of modern bioconjugation strategies. The heptyloxy chain imparts considerable hydrophobicity, influencing solubility, self-assembly properties, and interactions with biological membranes. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The structural attributes of this compound dictate its physical and chemical behavior. The presence of the polar ether linkage is offset by the nonpolar phenyl ring and the extensive seven-carbon alkyl chain, resulting in a molecule with low aqueous solubility and a preference for nonpolar environments.

| Identifier | Value | Source |

| IUPAC Name | 1-ethynyl-4-(heptyloxy)benzene | PubChem[1] |

| CAS Number | 79887-18-6 | PubChem[1] |

| Molecular Formula | C₁₅H₂₀O | PubChem[1] |

| Molecular Weight | 216.32 g/mol | PubChem[1] |

| SMILES | CCCCCCCCOC1=CC=C(C=C1)C#C | PubChem[1] |

| InChIKey | DQAKDXDJKLBWOL-UHFFFAOYSA-N | PubChem[1] |

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 8 | PubChem[1] |

The high XLogP3 value of 5 confirms the lipophilic nature of the molecule, a critical parameter for applications involving interactions with cell membranes or formulation in non-aqueous delivery systems.[1] The single hydrogen bond acceptor (the ether oxygen) and the eight rotatable bonds in the heptyloxy chain provide a degree of conformational flexibility, contrasting with the rigid ethynyl-benzene core.

Synthesis and Purification

The most reliable and widely adopted method for synthesizing terminal arylalkynes like this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The choice of this methodology is predicated on its high functional group tolerance, mild reaction conditions, and consistently high yields.

Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis starting from 4-(heptyloxy)iodobenzene and trimethylsilylacetylene, followed by deprotection.

Step 1: Coupling of 4-(heptyloxy)iodobenzene with Trimethylsilylacetylene

-

To an oven-dried Schlenk tube, add 4-(heptyloxy)iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Seal the tube with a rubber septum and purge with dry, oxygen-free nitrogen or argon for 15 minutes.

-

Add anhydrous triethylamine (TEA, 4.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M) via syringe.

-

Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise to the mixture with stirring.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(trimethylsilyl)ethynyl-4-(heptyloxy)benzene.

Step 2: Deprotection of the Silyl Group

-

Dissolve the purified silylated alkyne from Step 1 in a mixture of THF and methanol (2:1 v/v).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Add water to the residue and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, this compound, typically as a pale yellow oil or low-melting solid.

Catalytic Cycle of the Sonogashira Coupling

The mechanism involves a synergistic interplay between palladium and copper catalysts.

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Spectroscopic Characterization

Unambiguous structural verification of this compound is achieved through a combination of spectroscopic techniques. The expected data, extrapolated from structurally similar compounds, are summarized below.[2][3]

| Technique | Expected Observations |

| ¹H NMR | δ ~7.4 (d, 2H, Ar-H ortho to alkyne), δ ~6.8 (d, 2H, Ar-H ortho to ether), δ ~3.9 (t, 2H, -O-CH₂-), δ ~3.0 (s, 1H, ≡C-H), δ ~1.8 (quint, 2H, -O-CH₂-CH₂-), δ ~1.5-1.2 (m, 8H, alkyl chain CH₂), δ ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR | δ ~159 (Ar-C-O), δ ~133 (Ar-C), δ ~115 (Ar-C), δ ~114 (Ar-C), δ ~84 (Ar-C≡C-), δ ~77 (-C≡C-H), δ ~68 (-O-CH₂-), δ ~32, 29, 26, 23 (alkyl chain CH₂), δ ~14 (-CH₃) |

| IR (cm⁻¹) | ~3300 (s, ≡C-H stretch), ~2950-2850 (m, C-H stretch), ~2100 (w, C≡C stretch), ~1605, 1510 (s, C=C aromatic stretch), ~1250 (s, Ar-O-C stretch) |

| Mass Spec (EI) | M⁺ peak at m/z = 216.15 |

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is dominated by the reactivity of its terminal alkyne. This functional group is not merely a passive structural element but an active participant in powerful ligation chemistries.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent reaction of terminal alkynes in a biomedical context is the CuAAC, or "click" reaction. This reaction forms a stable 1,2,3-triazole ring by covalently linking the alkyne with an azide-functionalized molecule. Its bio-orthogonality, high efficiency, and mild reaction conditions make it an ideal tool for conjugating molecules in complex biological environments.

The heptyloxy-alkyne can be used as a hydrophobic labeling agent or as a building block for more complex structures. For instance, it can be attached to peptides, oligonucleotides, or small-molecule drugs that have been modified to contain an azide group.[4] This conjugation can be used to:

-

Improve Pharmacokinetics: The long heptyloxy chain can increase lipophilicity, potentially improving membrane permeability or binding to plasma proteins.

-

Develop Probes and Imaging Agents: By attaching this molecule to a targeting ligand, it can serve as a hydrophobic tag. The terminal alkyne can then be "clicked" with an azide-bearing fluorophore or a PET imaging agent for diagnostic applications.[4]

-

Construct Amphiphilic Drug Delivery Systems: The distinct hydrophobic (heptyloxy-benzene) and reactive (alkyne) domains allow for its incorporation into micelles or liposomes.

Workflow: Labeling of an Azide-Modified Biomolecule

Caption: Workflow for bioconjugation using CuAAC click chemistry.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While specific toxicity data is limited, information can be inferred from its safety data sheet and the profiles of similar chemicals.[5][6][7]

-

General Hazards: May cause skin and eye irritation. May cause respiratory irritation if inhaled.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable molecular tool for researchers in drug discovery and materials science. Its properties are defined by the interplay of its three core components: the reactive ethynyl group, the rigid phenyl scaffold, and the lipophilic heptyloxy tail. Readily synthesized via Sonogashira coupling, its true power lies in its utility as a substrate for click chemistry, enabling the straightforward and efficient labeling and modification of a wide array of biomolecules and materials. As the demand for sophisticated bioconjugation techniques and tailored molecular properties continues to grow, the applications for this versatile compound are set to expand.

References

-

PubChem. 1-Ethynyl-4-methoxybenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Eth-1-ynyl-4-(pentyloxy)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Ethynyl-4-(hexyloxy)benzene. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information for an Article. [Link]

-

ResearchGate. Synthesis of 1-teft-Butyl-3-ethoxybenzene. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 1-Ethynyl-4-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2). [Link]

-

PubMed. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

-

Oakwood Chemical. 1-Ethynyl-4-methoxybenzene. [Link]

-

PubChem. 1-Ethynyl-4-octylbenzene. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-ethyl-4-methoxy-. NIST WebBook. [Link]

-

Apiary Reports. 1-ETH-1-YNYL-4-(HEXYLOXY)BENZENE CAS 79887-17-5 Industry Sector: Market Dynamics and Future Scenarios 2025 - 2032. [Link]

Sources

- 1. This compound | C15H20O | CID 2775115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 1-Ethynyl-4-(heptyloxy)benzene: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-ethynyl-4-(heptyloxy)benzene, a key intermediate in the fields of materials science and medicinal chemistry. We will delve into its molecular characteristics, provide a field-proven synthesis protocol with mechanistic insights, detail expected characterization data, and explore its reactivity and potential applications for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

1-Ethynyl-4-(heptyloxy)benzene (CAS No. 79887-18-6) is a disubstituted aromatic compound featuring two synthetically valuable functional groups: a terminal alkyne and a long-chain alkoxy group.[1][2] The structure consists of a central benzene ring functionalized with an ethynyl group (-C≡CH) at one end and a heptyloxy group (-O-(CH₂)₆CH₃) at the para position.

This unique combination of a rigid, reactive alkyne "handle" and a flexible, lipophilic heptyloxy "tail" makes it a highly versatile building block. The terminal alkyne is amenable to a wide array of transformations, most notably metal-catalyzed cross-coupling reactions and cycloadditions (e.g., "click chemistry"), allowing for the facile construction of complex molecular architectures.[3][4] The heptyloxy chain imparts solubility in organic solvents and can influence the self-assembly and liquid crystalline properties of derived materials. For drug development professionals, this lipophilic tail can be crucial for modulating pharmacokinetic properties such as membrane permeability and protein binding.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key characteristics of 1-ethynyl-4-(heptyloxy)benzene are summarized below.

Data Presentation: Key Properties

| Property | Value | Source |

| CAS Number | 79887-18-6 | [1] |

| Molecular Formula | C₁₅H₂₀O | [1][2] |

| Molecular Weight | 216.32 g/mol | [1][2] |

| IUPAC Name | 1-ethynyl-4-(heptyloxy)benzene | [1] |

| SMILES | CCCCCCCOC1=CC=C(C=C1)C#C | [1] |

| Predicted Density | 0.94 ± 0.1 g/cm³ | [2] |

| Predicted Boiling Point | 305.7 ± 25.0 °C | [2] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Hazard Classification | Irritant (Xi) | [2] |

Spectroscopic Profile (Predicted)

Full characterization is essential to confirm the identity and purity of the synthesized molecule. Based on analogous structures, the following spectroscopic data are expected:

-

¹H NMR (CDCl₃, 500 MHz):

-

δ 7.40-7.45 (d, J=8.5 Hz, 2H, Ar-H ortho to -C≡CH)

-

δ 6.80-6.85 (d, J=8.5 Hz, 2H, Ar-H ortho to -OHeptyl)

-

δ 3.95 (t, J=6.5 Hz, 2H, -OCH₂)

-

δ 3.05 (s, 1H, -C≡CH)

-

δ 1.75-1.85 (quintet, J=7.0 Hz, 2H, -OCH₂CH₂)

-

δ 1.25-1.50 (m, 8H, -(CH₂)₄-)

-

δ 0.90 (t, J=7.0 Hz, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 125 MHz):

-

δ 159.5 (Ar-C-O)

-

δ 133.5 (Ar-H)

-

δ 114.8 (Ar-H)

-

δ 114.0 (Ar-C-C≡CH)

-

δ 83.5 (-C≡CH)

-

δ 77.0 (-C≡CH)

-

δ 68.2 (-OCH₂)

-

δ 31.8, 29.2, 29.0, 26.0, 22.6, 14.1 (Alkyl carbons)

-

-

FT-IR (neat):

-

~3300 cm⁻¹ (alkynyl C-H stretch)

-

~2930, 2860 cm⁻¹ (aliphatic C-H stretch)

-

~2110 cm⁻¹ (alkynyl C≡C stretch, weak)

-

~1605, 1510 cm⁻¹ (aromatic C=C stretch)

-

~1250 cm⁻¹ (aryl-O-alkyl C-O stretch)

-

Synthesis Protocol: A Validated Approach

The synthesis of 1-ethynyl-4-(heptyloxy)benzene is most reliably achieved via a Sonogashira cross-coupling reaction. This palladium/copper-catalyzed reaction provides a direct and high-yielding route to couple terminal alkynes with aryl halides. The following protocol is a robust, two-stage process starting from commercially available 4-iodophenol.

Stage 1: Williamson Ether Synthesis of 1-(Heptyloxy)-4-iodobenzene

This initial step attaches the lipophilic side chain. The choice of a strong base like sodium hydride ensures complete deprotonation of the phenol for an efficient Sₙ2 reaction.

-

Materials: 4-iodophenol, sodium hydride (60% dispersion in mineral oil), 1-bromoheptane, anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-iodophenol (1.0 eq).

-

Dissolve in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Causality: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Add 1-bromoheptane (1.2 eq) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC until the starting phenol is consumed.

-

Cool to room temperature, and cautiously quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(heptyloxy)-4-iodobenzene as a clear oil or low-melting solid.

-

Stage 2: Sonogashira Coupling and Deprotection

This stage constructs the core target molecule. Using a protected alkyne source like ethynyltrimethylsilane (TMSA) prevents self-coupling of the alkyne. The subsequent deprotection is a simple and clean process.

-

Materials: 1-(heptyloxy)-4-iodobenzene, ethynyltrimethylsilane (TMSA), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (TEA), tetrahydrofuran (THF), potassium carbonate (K₂CO₃), methanol.

-

Procedure:

-

To a flame-dried Schlenk flask, add 1-(heptyloxy)-4-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq). Causality: The palladium catalyst is the primary actor in the catalytic cycle, while the copper(I) co-catalyst is crucial for activating the alkyne.

-

Evacuate and backfill the flask with an inert atmosphere (3x).

-

Add anhydrous THF and anhydrous TEA (3.0 eq). The base (TEA) is essential to neutralize the HI generated during the catalytic cycle.

-

Add TMSA (1.5 eq) dropwise via syringe.

-

Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate to obtain the crude TMS-protected intermediate.

-

Dissolve the crude intermediate in a 2:1 mixture of methanol and THF.

-

Add anhydrous potassium carbonate (2.0 eq) and stir at room temperature for 2-4 hours. Causality: The mild base K₂CO₃ in methanol efficiently cleaves the silicon-alkyne bond without affecting other functional groups.

-

Monitor the deprotection by TLC. Once complete, add water and extract the product with diethyl ether (3x).

-

Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1-ethynyl-4-(heptyloxy)benzene.

-

Visualization: Synthesis Workflow

Caption: Two-stage synthesis of the target compound.

Reactivity and Applications in Development

The synthetic utility of 1-ethynyl-4-(heptyloxy)benzene stems directly from the reactivity of its terminal alkyne group. This functionality serves as a versatile anchor point for molecular elaboration.

Key Reactions:

-

Sonogashira Cross-Coupling: The molecule can itself be used as the alkyne component in further Sonogashira reactions to couple with other aryl or vinyl halides, enabling the construction of extended π-conjugated systems relevant to organic electronics.[5]

-

Azide-Alkyne "Click" Cycloaddition: The copper-catalyzed (CuAAC) or ruthenium-catalyzed (RuAAC) reaction with organic azides provides a near-quantitative yield of 1,2,3-triazoles. This reaction is exceptionally reliable and orthogonal to many other functional groups, making it a cornerstone of medicinal chemistry for linking molecular fragments and generating compound libraries.[6]

-

Alkyne Homocoupling (Glaser Coupling): In the presence of a copper catalyst and an oxidant (like O₂), the terminal alkyne can be dimerized to form a symmetric 1,3-diyne. These structures are of interest in materials science.

-

Hydration and Hydroboration: The alkyne can be converted into a methyl ketone (via Markovnikov hydration) or an aldehyde (via anti-Markovnikov hydroboration-oxidation), providing entry into carbonyl chemistry.[7]

Visualization: Application Pathways

Caption: Key synthetic transformations of the terminal alkyne.

Conclusion

1-Ethynyl-4-(heptyloxy)benzene is more than a simple organic molecule; it is a powerful and versatile platform for innovation. Its dual functionality allows for the systematic construction of complex molecules tailored for specific functions. For materials scientists, it is a precursor to liquid crystals and organic semiconductors. For drug discovery professionals, it is an invaluable building block for creating novel chemical entities with tunable physicochemical properties. The robust and well-understood synthesis and reactivity presented in this guide provide a solid foundation for its use in advanced research and development projects.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775115, 1-Eth-1-ynyl-4-(heptyloxy)benzene. Retrieved from [Link].

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775128, 1-Ethynyl-4-heptylbenzene. Retrieved from [Link].

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775119, 1-Eth-1-ynyl-4-(pentyloxy)benzene. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775117, 1-Ethynyl-4-(hexyloxy)benzene. Retrieved from [Link].

-

Choi, Y.-H., Park, H., Lee, S., & Jeong, H.-D. (2020). FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,... ResearchGate. Retrieved from [Link].

-

Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link].

-

ResearchGate. (2018). Organic materials for organic electronic devices. Retrieved from [Link].

-

Liu, X. (2021). 10.8: Alkynes. Chemistry LibreTexts. Retrieved from [Link].

-

Ashenhurst, J. (2014). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. Retrieved from [Link].

-

Dömling, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Retrieved from [Link].

-

American Chemical Society. (2021). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link].

Sources

- 1. This compound | C15H20O | CID 2775115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound , 0.97 , 79887-18-6 - CookeChem [cookechem.com]

- 3. Alkyne Reactivity [www2.chemistry.msu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 4-Heptyloxyphenylacetylene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4-heptyloxyphenylacetylene, a valuable terminal alkyne intermediate in the fields of materials science and medicinal chemistry. The primary synthetic strategy detailed herein is a robust two-step process commencing with the Williamson ether synthesis to produce the key precursor, 4-heptyloxyiodobenzene, followed by a palladium-catalyzed Sonogashira coupling with a protected acetylene source. This document elucidates the causality behind experimental choices, provides step-by-step protocols, and offers insights into reaction mechanisms, purification, and characterization, ensuring a reproducible and efficient synthesis.

Introduction: Significance and Synthetic Strategy

4-Heptyloxyphenylacetylene is an important molecular building block characterized by a rigid phenylacetylene rod and a flexible heptyloxy chain. This amphipathic nature makes it a precursor for liquid crystals, organic semiconductors, and complex pharmaceutical agents. Its terminal alkyne functionality is particularly useful for subsequent modifications via "click" chemistry or further cross-coupling reactions.

The most reliable and scalable approach to this molecule involves a convergent synthesis, which can be broken down into two primary stages:

-

Formation of the Aryl Ether Linkage: Synthesis of the key intermediate, 4-heptyloxyiodobenzene, from commercially available starting materials.

-

Carbon-Carbon Bond Formation: Introduction of the acetylene moiety onto the aryl ring via a Sonogashira cross-coupling reaction.[1]

This guide will focus on a field-proven protocol that utilizes a trimethylsilyl (TMS) protected acetylene for the coupling reaction, followed by a straightforward deprotection step to yield the target compound. This approach avoids the direct use of hazardous acetylene gas and generally provides high yields.

Recommended Synthetic Pathway: A Two-Step Protocol

The overall synthetic transformation is depicted below:

Scheme 1: Overall Synthesis of 4-Heptyloxyphenylacetylene

Step 1: Williamson Ether Synthesis

4-Iodophenol + 1-Bromoheptane → 4-Heptyloxyiodobenzene

Step 2: Sonogashira Coupling & Deprotection

4-Heptyloxyiodobenzene + Trimethylsilylacetylene → 1-(Heptyloxy)-4-((trimethylsilyl)ethynyl)benzene → 4-Heptyloxyphenylacetylene

Part I: Synthesis of 4-Heptyloxyiodobenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly efficient S(_N)2 reaction for preparing ethers.[2] In this step, the phenoxide ion of 4-iodophenol, generated in situ by a base, acts as a nucleophile, attacking the primary alkyl halide (1-bromoheptane).[3]

Causality of Experimental Choices:

-

Substrates: 4-Iodophenol is chosen as the aryl precursor due to the high reactivity of the C-I bond in the subsequent Sonogashira coupling.[4] 1-Bromoheptane is an effective primary alkyl halide for the S(_N)2 reaction, minimizing the competing E2 elimination side reaction.[5]

-

Base: Potassium carbonate (K₂CO₃) is a moderately weak base, sufficient to deprotonate the phenol without promoting significant side reactions. It is also inexpensive and easy to handle.

-

Solvent: Acetone is an ideal polar aprotic solvent that readily dissolves the reactants and facilitates the S(_N)2 mechanism.

Experimental Protocol: 4-Heptyloxyiodobenzene

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of 4-iodophenol).

-

Addition of Alkyl Halide: While stirring vigorously, add 1-bromoheptane (1.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-iodophenol is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel. d. Wash the organic layer sequentially with 1M NaOH (2x) to remove any unreacted phenol, followed by water (1x) and brine (1x). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The product, 4-heptyloxyiodobenzene, is typically a colorless oil or a low-melting solid.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Molarity/Density | Amount (eq) |

| 4-Iodophenol | 220.01 | - | 1.0 |

| 1-Bromoheptane | 179.10 | 1.14 g/mL | 1.1 |

| K₂CO₃ | 138.21 | - | 1.5 |

| Acetone | 58.08 | 0.791 g/mL | Solvent |

Part II: Sonogashira Coupling and Deprotection

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[7] The use of trimethylsilylacetylene serves to introduce a "protected" alkyne, which can be easily deprotected under mild basic conditions.[8]

Principle and Mechanism:

The reaction proceeds through a synergistic catalytic cycle involving both palladium and copper.[9]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide.

-

Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex.

-

Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the coupled product.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. gelest.com [gelest.com]

- 9. m.youtube.com [m.youtube.com]

A Comprehensive Spectroscopic Analysis of 1-Eth-1-ynyl-4-(heptyloxy)benzene: A Technical Guide for Researchers

Introduction

1-Eth-1-ynyl-4-(heptyloxy)benzene is a disubstituted aromatic compound featuring a terminal alkyne and a long-chain alkoxy group. This molecular architecture is of significant interest in materials science and medicinal chemistry, often serving as a building block for liquid crystals, polymers, and biologically active molecules. A thorough characterization of its spectral properties is paramount for confirming its identity, assessing its purity, and understanding its electronic and structural features.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. As direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from closely related analogs to present a highly accurate predicted data set. This approach not only offers a reliable reference for researchers working with this molecule but also illustrates the deductive processes integral to spectroscopic analysis.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments that follow, the atoms of this compound are numbered as shown in the diagram below. This systematic numbering will be used throughout the guide to correlate specific atoms with their spectral signals.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, acetylenic, and alkoxy protons.

Predicted ¹H NMR Data

| Atom | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration | Coupling Constant (J, Hz) |

| H16 | Singlet (s) | ~3.0 | 1H | - |

| H2, H6 | Doublet (d) | ~7.4 | 2H | ~8.8 |

| H3, H5 | Doublet (d) | ~6.8 | 2H | ~8.8 |

| H8 | Triplet (t) | ~3.9 | 2H | ~6.6 |

| H9 | Quintet | ~1.8 | 2H | ~7.0 |

| H10-H13 | Multiplet (m) | ~1.5 - 1.3 | 8H | - |

| H14 | Triplet (t) | ~0.9 | 3H | ~7.0 |

Interpretation and Rationale:

-

Aromatic Protons (H2, H6, H3, H5): The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating heptyloxy group (H3, H5) are shielded and thus appear upfield at approximately 6.8 ppm.[1] Conversely, the protons ortho to the electron-withdrawing ethynyl group (H2, H6) are deshielded and resonate downfield around 7.4 ppm. The coupling constant of ~8.8 Hz is typical for ortho-coupling in a benzene ring.[2]

-

Acetylenic Proton (H16): The terminal alkyne proton is expected to appear as a sharp singlet around 3.0 ppm.[1] This chemical shift is a result of the magnetic anisotropy of the triple bond.[3]

-

Heptyloxy Protons (H8-H14):

-

The methylene protons adjacent to the oxygen atom (H8) are the most deshielded of the alkyl chain due to the electronegativity of the oxygen and will appear as a triplet around 3.9 ppm.[4]

-

The next methylene group (H9) will be a quintet at approximately 1.8 ppm.

-

The subsequent methylene groups (H10-H13) will overlap in a complex multiplet in the range of 1.5-1.3 ppm.

-

The terminal methyl group (H14) will be the most shielded, appearing as a triplet at about 0.9 ppm. The coupling constants of ~7.0 Hz are characteristic for vicinal coupling in a freely rotating alkyl chain.[2]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.

Predicted ¹³C NMR Data

| Atom | Predicted Chemical Shift (δ, ppm) |

| C14 | ~14.1 |

| C13 | ~22.6 |

| C12 | ~26.0 |

| C10, C11 | ~29.1 |

| C9 | ~31.8 |

| C8 | ~68.1 |

| C16 | ~77.0 |

| C15 | ~83.5 |

| C3, C5 | ~114.8 |

| C1 | ~115.0 |

| C2, C6 | ~133.8 |

| C4 | ~159.5 |

Interpretation and Rationale:

-

Heptyloxy Carbons (C8-C14): The chemical shifts of the n-heptyl chain are predictable based on standard values. The carbon attached to the oxygen (C8) is significantly deshielded, appearing around 68.1 ppm.[5] The other alkyl carbons (C9-C14) will have shifts in the typical aliphatic range of ~14-32 ppm.[6]

-

Aromatic Carbons (C1-C6):

-

The carbon bearing the heptyloxy group (C4) is the most deshielded aromatic carbon, resonating at approximately 159.5 ppm due to the strong electron-donating effect of the oxygen.

-

The carbons ortho to the heptyloxy group (C3, C5) are shielded and appear around 114.8 ppm.

-

The carbons meta to the heptyloxy group (C2, C6) are deshielded relative to benzene and resonate at about 133.8 ppm.

-

The ipso-carbon attached to the alkyne (C1) is expected to be shielded and appear around 115.0 ppm.

-

-

Acetylenic Carbons (C15, C16): The sp-hybridized carbons of the alkyne will appear in the range of 70-90 ppm. The internal carbon (C15) is typically more deshielded (~83.5 ppm) than the terminal carbon (C16, ~77.0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | ≡C-H stretch | Terminal Alkyne |

| ~3050 | =C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic (Heptyl) |

| ~2110 | C≡C stretch | Terminal Alkyne |

| ~1610, 1510 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl-Alkyl Ether |

| ~830 | C-H bend | p-disubstituted benzene |

Interpretation and Rationale:

-

Terminal Alkyne: A sharp, strong absorption around 3300 cm⁻¹ is characteristic of the ≡C-H stretch, and a weaker absorption around 2110 cm⁻¹ corresponds to the C≡C triple bond stretch.[3][7] These two peaks are diagnostic for a terminal alkyne.

-

Aromatic Ring: The presence of the benzene ring will be indicated by =C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching absorptions around 1610 and 1510 cm⁻¹.[8] A strong C-H bending vibration around 830 cm⁻¹ is characteristic of 1,4-disubstitution.

-

Heptyloxy Group: The aliphatic C-H bonds of the heptyl chain will give rise to strong stretching absorptions in the 2950-2850 cm⁻¹ region.[8] The aryl-alkyl ether linkage will show a characteristic C-O stretching band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (Molecular Formula: C₁₅H₂₀O), the exact mass is 216.1514 g/mol .

Predicted Mass Spectrum Fragmentation

| m/z | Proposed Fragment |

| 216 | [M]⁺ (Molecular Ion) |

| 215 | [M-H]⁺ |

| 118 | [M - C₇H₁₄]⁺ |

| 91 | [C₇H₇]⁺ |

Interpretation and Rationale:

The fragmentation of this compound is expected to be dominated by cleavages characteristic of aromatic ethers and long-chain alkyl groups.

Caption: Proposed mass spectrometry fragmentation pathway.

-

Molecular Ion ([M]⁺, m/z = 216): The molecular ion peak should be clearly visible due to the stability of the aromatic ring.

-

[M-H]⁺ (m/z = 215): Loss of the terminal acetylenic hydrogen can lead to a significant [M-H]⁺ peak.

-

[M - C₇H₁₄]⁺ (m/z = 118): A major fragmentation pathway for long-chain alkyl aryl ethers is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the alkyl chain to the ether oxygen, followed by the elimination of an alkene (in this case, heptene). This results in a prominent peak at m/z 118, corresponding to the 4-ethynylphenol radical cation.

-

[C₇H₇]⁺ (m/z = 91): Further fragmentation of the m/z 118 ion by loss of carbon monoxide (CO) can lead to the tropylium ion or a related C₇H₇⁺ species at m/z 91, a common fragment in aromatic compounds.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to standardized experimental procedures. The following are generalized protocols for the techniques discussed.

1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of ~220 ppm and a relaxation delay of 2-5 seconds are typical.

2. FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

3. Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization: Electron Impact (EI) ionization at a standard energy of 70 eV is typically used to induce fragmentation and generate a characteristic mass spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. By systematically analyzing the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers are equipped with a robust framework for the identification and characterization of this compound and its analogs. The principles and rationales discussed herein underscore the predictive power of modern spectroscopic techniques and serve as a valuable resource for professionals in drug development and materials science.

References

-

PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. Retrieved from [Link]

-

Ashenhurst, J. (2024). H NMR Chemical Shifts. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Organic Chemistry Data: NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Ethynylanisole. Retrieved from [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

El-azab, W. I. M. et al. (2015). Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 5: Coupling Constants. Harvard University. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Thiel, W. et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. Retrieved from [Link]

-

LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Budzikiewicz, H. (1992). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. Retrieved from [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Bristol. (n.d.). Alkanes. Retrieved from [Link]

-

LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

Chem LibreTexts. (2023). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS. Retrieved from [Link]

-

NIST. (n.d.). 4-Acetylanisole. WebBook. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Unlocking the Potential of 1-Eth-1-ynyl-4-(heptyloxy)benzene: A Technical Guide to Emerging Research Frontiers

Abstract: The novel calamitic mesogen, 1-Eth-1-ynyl-4-(heptyloxy)benzene, stands at the intersection of materials science and medicinal chemistry, offering a unique molecular architecture for pioneering research. This guide delineates a strategic framework for exploring its potential, focusing on three core research domains: advanced liquid crystal materials, innovative organic electronics, and targeted biological applications. We provide in-depth synthetic protocols, predictive characterization methodologies, and conceptual frameworks for investigating its utility in next-generation displays, organic semiconductors, and as a potential antimicrobial or cytotoxic agent. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, catalyzing further investigation into this promising compound.

Introduction: The Scientific Imperative for Investigating this compound

The quest for novel organic molecules with tunable properties is a primary driver of innovation in both materials science and pharmacology. This compound, a molecule characterized by a rigid phenylacetylene core and a flexible heptyloxy tail, presents a compelling case for in-depth scientific inquiry. Its linear, rod-like structure is a strong predictor of liquid crystalline behavior, while the presence of an electron-rich aromatic system and a lipophilic alkyl chain suggests potential for biological interactions. This technical guide provides a roadmap for unlocking the multifaceted potential of this compound, moving from fundamental synthesis and characterization to advanced applications.

Foundational Research: Synthesis and Physicochemical Characterization

A robust and reproducible synthetic pathway is the cornerstone of any research endeavor. For this compound, the Sonogashira coupling reaction offers a highly efficient and versatile method.[1] This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide is a well-established and powerful tool in organic synthesis.[2]

Proposed Synthetic Protocol: Sonogashira Coupling

The synthesis of this compound can be achieved in a two-step process starting from 4-iodophenol.

Step 1: Williamson Ether Synthesis of 1-Heptyloxy-4-iodobenzene

In this initial step, the hydroxyl group of 4-iodophenol is alkylated with 1-bromoheptane to introduce the heptyloxy tail.

-

Reactants: 4-iodophenol, 1-bromoheptane, Potassium Carbonate (K₂CO₃)

-

Solvent: Acetone or Dimethylformamide (DMF)

-

Procedure:

-

To a solution of 4-iodophenol in the chosen solvent, add K₂CO₃ as a base.

-

Add 1-bromoheptane dropwise to the mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Sonogashira Coupling of 1-Heptyloxy-4-iodobenzene with Ethynyltrimethylsilane followed by Desilylation

The terminal ethynyl group is introduced via a Sonogashira coupling with a protected acetylene, such as ethynyltrimethylsilane, followed by removal of the protecting group.

-

Reactants: 1-Heptyloxy-4-iodobenzene, Ethynyltrimethylsilane, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), and a base (e.g., Triethylamine).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or a mixture of THF and Triethylamine.

-

Procedure:

-

To a solution of 1-heptyloxy-4-iodobenzene in the chosen solvent, add the palladium catalyst, CuI, and the base.

-

Degas the mixture and purge with an inert gas (e.g., Argon or Nitrogen).

-

Add ethynyltrimethylsilane to the reaction mixture and stir at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the silyl-protected product by column chromatography.

-

For desilylation, dissolve the purified product in a suitable solvent (e.g., methanol or THF) and treat with a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Monitor the reaction by TLC and, upon completion, work up the reaction and purify the final product, this compound, by column chromatography.

-

Physicochemical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Predicted Value/Method |

| Molecular Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | To be determined experimentally |

| ¹³C NMR | To be determined experimentally |

| Mass Spectrometry | To be determined experimentally |

| Purity (HPLC) | >98% |

Research Area 1: Advanced Liquid Crystal Materials

The calamitic (rod-like) shape of this compound strongly suggests the potential for liquid crystalline behavior.[3] The interplay between the rigid aromatic core and the flexible heptyloxy chain is expected to give rise to mesophases, such as nematic and smectic phases, upon heating.[4][5]

Theoretical Framework: Structure-Property Relationships

The length of the terminal alkyl chain in calamitic liquid crystals significantly influences the type of mesophase and the transition temperatures.[6] Generally, as the alkyl chain length increases in a homologous series, there is a greater tendency to form more ordered smectic phases in addition to the nematic phase. The heptyloxy group, with its intermediate length, suggests the possibility of observing both nematic and smectic phases.

Experimental Workflow for Mesophase Characterization

A systematic investigation of the thermotropic behavior of this compound is crucial.

Caption: Workflow for OFET fabrication and performance evaluation.

Potential as a Host Material in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, a thin film of organic material emits light in response to an electric current. The efficiency and color of the emission are dependent on the electronic properties of the organic layer. While this compound is unlikely to be an efficient emitter on its own, its liquid crystalline properties could make it a suitable host material for emissive guest molecules (dopants). The ordered matrix of the liquid crystal host could facilitate energy transfer to the dopant and potentially enhance device efficiency and stability.

Research Area 3: Biological Applications

The structural motifs within this compound—an aromatic ring, an alkyne, and an alkoxy chain—are found in various biologically active molecules. This suggests that the compound could be a starting point for the development of new therapeutic agents.

Antimicrobial Activity Screening

The presence of the heptyloxy chain imparts lipophilicity, which can facilitate the interaction of the molecule with microbial cell membranes. [7]Structure-activity relationship studies of other antimicrobial compounds have shown that the length of an alkyl chain can significantly impact activity. [8] 5.1.1. Proposed Antimicrobial Screening Protocol

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Methodology:

-

Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

Disk Diffusion Assay: As a preliminary screening method to assess the zone of inhibition around a disk impregnated with the compound.

-

Cytotoxicity Evaluation

The ethynylbenzene moiety is a structural alert that warrants investigation into the compound's potential cytotoxicity against mammalian cell lines. This is a critical step in assessing its potential as an anticancer agent or for understanding its toxicological profile.

Caption: Workflow for evaluating the in vitro cytotoxicity of the compound.

Conclusion and Future Outlook

This compound represents a largely unexplored molecule with significant potential across multiple scientific disciplines. The research avenues outlined in this technical guide provide a structured approach to systematically investigate its properties and applications. The elucidation of its liquid crystalline behavior could lead to the development of new materials for advanced displays and optical devices. Its potential as an organic semiconductor warrants further investigation for next-generation flexible electronics. Furthermore, the preliminary exploration of its biological activity could unveil novel scaffolds for antimicrobial or anticancer drug discovery. Collaborative, interdisciplinary research will be key to fully realizing the scientific and technological promise of this versatile compound.

References

-

Nematic and Smectic Phases: Dynamics and Phase Transition. (2020). MDPI. Retrieved from [Link]

-

Liquid Crystalline Semiconductors for Organic Electronics. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. (n.d.). MDPI. Retrieved from [Link]

-

Schematic of the three liquid crystal phases—nematic N, smectic ZA and... (n.d.). ResearchGate. Retrieved from [Link]

-

Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. (2023). MDPI. Retrieved from [Link]

-

Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

-

Highly Oriented Liquid Crystal Semiconductor for Organic Field-Effect Transistors. (n.d.). ACS Central Science. Retrieved from [Link]

-

Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. (2026). ResearchGate. Retrieved from [Link]

-

The Sonogashira Coupling. (n.d.). Retrieved from [Link]

-

Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. (n.d.). Retrieved from [Link]

-

Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. (n.d.). ResearchGate. Retrieved from [Link]

-

Sonogashira coupling reaction of phenylacetylene with aryl halides in... (n.d.). ResearchGate. Retrieved from [Link]

-

Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. (n.d.). MDPI. Retrieved from [Link]

-

Liquid crystals for organic thin-film transistors. (2015). PMC - NIH. Retrieved from [Link]

-

Liquid crystal. (n.d.). Wikipedia. Retrieved from [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved from [Link]

-

Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. (2016). ResearchGate. Retrieved from [Link]

-

Iino laboratory|Research|Liquid Crystalline Organic Semiconductors. (n.d.). Retrieved from [Link]

-

Liquid crystal phases. (n.d.). Merck Group. Retrieved from [Link]

-

Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. (n.d.). MDPI. Retrieved from [Link]

-

PHASE TRANSITIONS IN LIQUID CRYSTALS. (n.d.). Retrieved from [Link]

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. dakenchem.com [dakenchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical properties of heptyloxy substituted phenylacetylenes

An In-Depth Technical Guide to the Theoretical Properties of Heptyloxy Substituted Phenylacetylenes

Abstract

Heptyloxy substituted phenylacetylenes represent a fascinating class of organic molecules, uniquely positioned at the intersection of materials science and medicinal chemistry. The introduction of a seven-carbon alkoxy chain (heptyloxy) onto the rigid, conjugated phenylacetylene scaffold imparts a delicate balance of properties that drives self-assembly into liquid crystalline phases, modulates electronic characteristics, and enhances solubility in organic media. This guide provides a comprehensive exploration of the theoretical and practical aspects of these compounds. We will delve into their synthesis, with a focus on the causality behind methodological choices, and thoroughly analyze their structural, electronic, thermal, and nonlinear optical properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of these versatile molecular building blocks.

Introduction: The Phenylacetylene Core and the Influence of Alkoxy Substitution

Phenylacetylene is a foundational aromatic alkyne, consisting of a phenyl group attached to an ethynyl group.[1] Its rigid, planar structure and electron-rich triple bond make it a crucial component in the construction of advanced organic materials. The reactions of the terminal alkyne allow for its polymerization into conjugated polymers or its participation in powerful cross-coupling reactions to build larger, more complex π-systems.[1]

Substituting the phenyl ring with an alkoxy chain, such as heptyloxy (-OC₇H₁₅), profoundly alters the molecule's properties in several key ways:

-

Induction of Mesomorphism: Long alkyl or alkoxy chains are known to promote the formation of liquid crystalline (LC) phases.[2] The flexible heptyloxy chain, contrasted with the rigid phenylacetylene core, creates the molecular anisotropy necessary for molecules to self-organize into ordered, fluid phases (mesophases) like nematic or smectic phases upon heating.[3]

-

Electronic Modulation: The oxygen atom of the heptyloxy group acts as an electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring. This raises the energy of the highest occupied molecular orbital (HOMO), reduces the HOMO-LUMO energy gap, and influences the molecule's photophysical and electronic properties.[4][5]

-

Solubility and Processability: The nonpolar heptyloxy tail enhances solubility in common organic solvents, which is a critical practical consideration for synthesis, purification, and material processing (e.g., creating thin films by spin-coating).[6]

This guide will systematically unpack these properties, providing both the theoretical framework and practical protocols for their investigation.

Synthesis: The Sonogashira Coupling as a Cornerstone Reaction

The most prevalent and efficient method for synthesizing substituted phenylacetylenes is the Sonogashira cross-coupling reaction.[7] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex with a copper(I) co-catalyst.[7][8]

Mechanistic Rationale and Experimental Choices

The choice of the Sonogashira coupling is deliberate due to its high functional group tolerance, mild reaction conditions, and generally high yields.[9] The mechanism involves two interconnected catalytic cycles:

-

The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 4-bromo-1-heptyloxybenzene). A subsequent transmetalation step with a copper(I) acetylide intermediate, followed by reductive elimination, yields the desired product and regenerates the Pd(0) catalyst.

-

The Copper Cycle: The copper(I) salt reacts with the terminal alkyne (e.g., phenylacetylene) in the presence of an amine base to form the crucial copper(I) acetylide intermediate. This step activates the alkyne for the transmetalation with the palladium complex.

The amine (e.g., triethylamine or diisopropylamine) serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a solvent.

Experimental Workflow: Synthesis of 4-Heptyloxyphenylacetylene

The following diagram illustrates a typical synthetic workflow for a heptyloxy substituted phenylacetylene, starting from 4-iodophenol.

Caption: Synthetic workflow for 4-Heptyloxyphenylacetylene.

Detailed Laboratory Protocol: Synthesis of 1-Ethynyl-4-heptyloxybenzene

This protocol describes the coupling of 1-bromo-4-heptyloxybenzene with ethynyltrimethylsilane, followed by deprotection.

Materials and Equipment:

-

1-bromo-4-heptyloxybenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol, Dichloromethane (DCM), Hexane

-

Schlenk flask, magnetic stirrer, condenser, nitrogen inlet, rotary evaporator, silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add 1-bromo-4-heptyloxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene and anhydrous TEA via syringe. The mixture should be degassed by bubbling nitrogen through it for 15 minutes.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirring mixture.

-

Reaction: Heat the reaction mixture to 70°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Coupling): Upon completion, cool the mixture to room temperature, filter through a pad of Celite to remove catalyst residues, and rinse with DCM. Concentrate the filtrate under reduced pressure. The crude product, (4-(heptyloxy)phenyl)ethynyl)trimethylsilane, can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or used directly in the next step.

-

Deprotection: Dissolve the silyl-protected intermediate in a mixture of methanol and DCM. Add K₂CO₃ (2.0 eq) and stir at room temperature for 2-4 hours.

-

Final Work-up: Once the deprotection is complete (monitored by TLC), filter the mixture and concentrate the solvent. Re-dissolve the residue in DCM, wash with water, and dry over anhydrous MgSO₄.

-

Purification: After removing the drying agent and solvent, purify the final product, 1-ethynyl-4-heptyloxybenzene, by column chromatography (silica gel, hexane) to yield a colorless oil or low-melting solid.

Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods as described in the next section.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the molecular structure of synthesized compounds.[10] A combination of NMR, FT-IR, and UV-Vis spectroscopy provides a comprehensive "fingerprint" of the molecule.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. Key expected signals include:

-

Aromatic protons on the substituted ring (typically in the δ 6.8-7.5 ppm range).

-

The acetylenic proton (-C≡C-H ), a sharp singlet around δ 3.0 ppm.

-

The -O-CH₂- protons of the heptyloxy group, a triplet around δ 4.0 ppm.

-

Aliphatic protons of the heptyl chain (δ 0.9-1.8 ppm).

-

-

¹³C NMR: Shows the different carbon environments. Key signals include:

-

Two distinct acetylenic carbons (-C ≡C -H) in the δ 75-90 ppm range.

-

Aromatic carbons (δ 115-160 ppm).

-

The -O-C H₂- carbon around δ 68 ppm.

-

Aliphatic carbons of the heptyl chain (δ 14-32 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.[13]

-

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹. This is a definitive peak for a terminal alkyne.

-

-C≡C- Stretch: A weak but sharp band in the 2100-2150 cm⁻¹ region.

-

C-O-C Stretch: A strong band corresponding to the ether linkage, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

sp² C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹.

-

sp³ C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system.[12] Heptyloxy substituted phenylacetylenes typically show strong absorption bands in the UV region, corresponding to π→π* transitions of the aromatic and acetylenic system. The electron-donating heptyloxy group causes a slight red-shift (bathochromic shift) in the maximum absorption wavelength (λ_max) compared to unsubstituted phenylacetylene.

| Technique | Characteristic Signal | Typical Range / Value |

| ¹H NMR | Acetylenic H (-C≡C-H ) | δ ~3.0 ppm (singlet) |

| Aromatic H's | δ 6.8 - 7.5 ppm (multiplets) | |

| Methylene H's (-O-CH₂ -) | δ ~4.0 ppm (triplet) | |

| ¹³C NMR | Acetylenic C's (-C ≡C -H) | δ 75 - 90 ppm |

| Aromatic C attached to O | δ ~160 ppm | |

| FT-IR | ≡C-H Stretch | ~3300 cm⁻¹ |

| -C≡C- Stretch | ~2110 cm⁻¹ | |

| C-O-C Stretch | ~1250 cm⁻¹ | |

| UV-Vis | λ_max (π→π*) | 240 - 280 nm |

| Table 1: Summary of expected spectroscopic data for a typical 4-heptyloxyphenylacetylene. |

Physicochemical and Theoretical Properties

The combination of the rigid aromatic core and the flexible aliphatic chain gives rise to unique material properties, most notably liquid crystallinity.

Liquid Crystalline Behavior

Molecules like heptyloxy substituted phenylacetylenes are described as calamitic (rod-like) mesogens. The length of the alkoxy chain is a critical determinant of their liquid crystalline behavior. While shorter chains (e.g., methoxy, ethoxy) may not induce mesomorphism, longer chains like heptyloxy are often sufficient to produce a nematic phase.[2][14]

-

Nematic Phase (N): The molecules exhibit long-range orientational order (they tend to point in the same direction) but no positional order. This phase is characterized by its fluidity and thread-like optical textures under a polarizing optical microscope (POM).

-

Smectic Phase (Sm): At lower temperatures, some systems may exhibit higher-order smectic phases, where molecules are organized into layers.

The thermal behavior is characterized by transition temperatures measured by Differential Scanning Calorimetry (DSC).[3]

| Alkoxy Chain (n) | Crystal to Nematic (T_m) [°C] | Nematic to Isotropic (T_i) [°C] | Mesophase Range [°C] |

| n=5 (pentyloxy) | ~50 | ~65 | ~15 |

| n=6 (hexyloxy) | ~55 | ~78 | ~23 |

| n=7 (heptyloxy) | ~60 | ~82 | ~22 |

| n=8 (octyloxy) | ~62 | ~85 | ~23 |

| Table 2: Representative phase transition temperatures for a series of 4-alkoxyphenylacetylene isothiocyanates, illustrating the effect of chain length. Data is illustrative based on trends reported for similar structures.[14] |

Structure-Property Relationship Diagram

The interplay between molecular structure and the resulting macroscopic properties is fundamental.

Caption: Relationship between molecular features and key properties.

Advanced Theoretical Properties and Applications

The conjugated electronic structure of these molecules makes them prime candidates for applications in organic electronics and photonics.

Nonlinear Optical (NLO) Properties

Nonlinear optics describes the behavior of light in a material where the dielectric polarization responds nonlinearly to the electric field of the light.[15] This can lead to effects like frequency doubling (second-harmonic generation). For a molecule to exhibit second-order NLO activity, it must be non-centrosymmetric.[16]

In heptyloxy substituted phenylacetylenes, the necessary electronic asymmetry can be engineered by adding an electron-withdrawing group (EWG) to the other end of the molecule, creating a "push-pull" system.

-

Donor (D): The heptyloxy group (-OR) acts as the electron donor.

-

π-Bridge: The phenylacetylene unit serves as the conjugated bridge for charge transfer.

-

Acceptor (A): A group like nitro (-NO₂) or cyano (-CN) can be installed as the acceptor.

This intramolecular charge transfer (ICT) upon excitation is key to high second-order hyperpolarizability (β), a measure of a molecule's NLO response.[17] The extended π-conjugation and charge transfer capabilities make these systems promising for laser protection and frequency conversion applications.[18]

Polymerization and Conductive Materials

Phenylacetylenes can be polymerized using transition metal catalysts (e.g., Rh- or Mo-based) to form poly(phenylacetylene)s (PPAs).[19][20] When substituted with electron-donating groups like heptyloxy, these polymers can exhibit hole-conducting properties.[19] The resulting conjugated backbone, combined with the solubilizing side chains, makes them potential organic photoconductors or active layers in organic electronic devices.[19] Furthermore, the rigid nature of the PPA backbone can lead to the formation of helical structures and microporous materials suitable for separation applications.[19][21]

Relevance to Drug Development

While the primary applications of heptyloxy substituted phenylacetylenes are in materials science, the core structure holds relevance for medicinal chemistry. The phenylacetylene motif is found in various biologically active compounds. The key contribution of a heptyloxy group in this context would be the modulation of physicochemical properties critical for drug efficacy:

-

Lipophilicity: The seven-carbon chain significantly increases the molecule's lipophilicity (fat-solubility). This is a critical parameter (often expressed as logP) that governs a drug's ability to cross cell membranes, its distribution in the body, and its binding to protein targets.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or other functional groups.

-

Structure-Activity Relationships (SAR): In a drug discovery program, varying the length of an alkoxy chain (e.g., from methoxy to heptyloxy) is a standard strategy to probe the size and nature of a receptor's binding pocket and to optimize pharmacokinetic properties.

Therefore, while not drugs in themselves, these molecules serve as valuable model systems and building blocks for synthesizing and understanding the properties of more complex, biologically active agents.

Conclusion

Heptyloxy substituted phenylacetylenes are more than just simple organic molecules; they are highly tunable platforms for materials innovation. The heptyloxy group is not a passive substituent but an active director of molecular behavior, inducing liquid crystallinity, modulating electronic energy levels, and ensuring practical processability. From the foundational Sonogashira coupling that enables their synthesis to their advanced nonlinear optical properties and potential as polymer precursors, these compounds offer a rich field of study. For materials scientists, they are a gateway to novel liquid crystals and organic electronics. For drug development professionals, they provide a textbook example of how systematic structural modification can be used to fine-tune the physicochemical properties that underpin biological function.

References

-

Kayser, L., & Schafer, C. (2025, January 8). Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. [Link]

-

Zhang, Y., et al. (2022, March 23). Preparation and properties of high birefringence phenylacetylene isothiocyanato-based blend liquid crystals. Taylor & Francis Online. [Link]

-

Bruce, D. W., et al. (n.d.). Synthesis of the alkoxy-substituted phenylacetylenes and their reaction... ResearchGate. [Link]

-

Wikipedia. (n.d.). Phenylacetylene. [Link]